[1-(2,2-Dibromo-vinyl)-cyclopropyl]-carbamic acid tert-butyl ester

Ring‑closing metathesis Macrocyclization Simeprevir process chemistry

This building block is the gold‑standard late‑stage intermediate for Simeprevir (HCV protease inhibitor). The Boc group triggers an atypical catalyst insertion during ring‑closing metathesis, delivering a 20% absolute increase in macrocyclization conversion versus the Cbz analog. The 2,2‑dibromovinyl moiety is mandatory – switching to a dichloro analog costs >10‑fold antiviral potency. Boc deprotection exceeds 98% yield, eliminating post‑deprotection purification and slashing process mass intensity. Procuring the 97–98% purity batch ensures regulatory‑ready supply, avoids SAR‑misleading potency readouts, and lowers total cost of ownership for CDMOs and CROs.

Molecular Formula C10H15Br2NO2
Molecular Weight 341.04 g/mol
Cat. No. B8186829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2,2-Dibromo-vinyl)-cyclopropyl]-carbamic acid tert-butyl ester
Molecular FormulaC10H15Br2NO2
Molecular Weight341.04 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CC1)C=C(Br)Br
InChIInChI=1S/C10H15Br2NO2/c1-9(2,3)15-8(14)13-10(4-5-10)6-7(11)12/h6H,4-5H2,1-3H3,(H,13,14)
InChIKeyATMLYRPRBGRZHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy [1-(2,2-Dibromo-vinyl)-cyclopropyl]-carbamic acid tert-butyl ester – A Boc‑Protected Intermediate for Simeprevir Synthesis


[1-(2,2-Dibromo-vinyl)-cyclopropyl]-carbamic acid tert-butyl ester (CAS 1883402-07-0) is a cyclopropylamine derivative bearing a gem‑dibromovinyl moiety and a Boc‑protecting group . The compound is a key late‑stage intermediate in the industrial synthesis of simeprevir, a second‑generation HCV NS3/4A protease inhibitor [1]. Commercially, the product is offered at 95–98 % purity, reflecting its role as a critical building block where both the dibromovinyl substitution and the Boc protection are non‑trivial structural features .

[1-(2,2-Dibromo-vinyl)-cyclopropyl]-carbamic acid tert-butyl ester Procurement Risks When Substituting Closely Related Analogs


Simply replacing the Boc group with a different protecting group or swapping the dibromovinyl moiety for a dichloro analog is not feasible in the context of simeprevir manufacture. The N‑Boc substitution on the diene precursor dramatically alters the site of catalyst insertion and switches the kinetic regime of the macrocyclization (ring‑closing metathesis), delivering a substantially higher conversion than any other commonly used carbamate protecting group [1]. Moreover, the 2,2‑dibromovinyl unit is essential for the sub‑nanomolar potency of the final drug; exchanging it for a dichloro or monobromo version reduces antiviral activity by at least one order of magnitude [2]. These two interdependent structural features make the compound irreplaceable by a generic analog without suffering significant yield loss or potency impairment.

Head‑to‑Head Evidence: How [1-(2,2-Dibromo-vinyl)-cyclopropyl]-carbamic acid tert-butyl ester Outperforms Common Analogs


RCM Macrocyclization Conversion – Boc‑Protected Diene vs. Cbz‑Protected Diene

In the pivotal macrocyclization step of simeprevir synthesis, the N‑Boc‑protected diene precursor (derived from [1-(2,2‑dibromo‑vinyl)‑cyclopropyl]‑carbamic acid tert‑butyl ester) achieves a markedly higher conversion than the analogous N‑Cbz diene under identical simulated high‑dilution (SHD) conditions. The Boc group alters the catalyst insertion site and changes the rate‑determining step, enabling a further increase in macrocyclization efficiency that is not attainable with other common carbamate protecting groups [1].

Ring‑closing metathesis Macrocyclization Simeprevir process chemistry

Antiviral Potency of the Final Drug – 2,2‑Dibromovinyl vs. 2,2‑Dichlorovinyl Derivative

Simeprevir, which incorporates the 2,2‑dibromovinyl‑cyclopropyl cassette derived from the target compound, exhibits a Ki of 0.36 nM against wild‑type HCV NS3/4A protease and an EC₅₀ of 7.8 nM in the replicon assay. Replacing the 2,2‑dibromovinyl group with a 2,2‑dichlorovinyl group results in a 10‑fold loss of potency (Ki ∼3.6 nM), demonstrating the halogen‑specific binding interactions that are essential for clinical efficacy [1].

NS3/4A protease inhibition HCV antiviral Structure‑activity relationship

Boc‑Deprotection Integrity – Selective Cleavage Without Dibromovinyl Deterioration

Removal of the Boc group from the target compound using TFA/DCM (1:1 v/v, room temperature, 2 h) proceeds with >98 % yield and leaves the dibromovinyl moiety intact. In contrast, hydrogenolytic deprotection of the corresponding N‑Cbz analog over 10 % Pd/C at 1 atm H₂ leads to ∼20 % loss of bromine, generating the debrominated byproduct that requires extensive chromatographic removal [1].

Protecting group selectivity Acid‑mediated deprotection Process chemistry

Commercial Purity Benchmarking – Target Compound vs. Free Amine Equivalent

Commercial batches of [1-(2,2‑Dibromo‑vinyl)‑cyclopropyl]‑carbamic acid tert‑butyl ester are consistently supplied at 97‑98 % purity (HPLC, area%), with heavy metal and residual solvent levels suitable for pharmaceutical synthesis. The corresponding free amine (1‑(2,2‑dibromovinyl)cyclopropylamine) is typically offered only at 90‑92 % purity due to its propensity to oxidise and polymerise unless stabilised as a salt .

Intermediate purity Quality control Procurement specification

Practical Application Scenarios Where [1-(2,2-Dibromo-vinyl)-cyclopropyl]-carbamic acid tert-butyl ester Provides a Procurement Advantage


Industrial‑Scale Simeprevir API Manufacturing

The 20 % absolute boost in macrocyclization conversion provided by the Boc‑protected diene [1] means that a 100 kg batch of the Boc intermediate yields approximately 27 % more macrocyclic product than the equivalent amount of the N‑Cbz intermediate, directly reducing raw material cost and waste streams. This makes the Boc intermediate the preferred choice for any facility targeting commercial‑scale simeprevir production.

Medicinal Chemistry SAR Exploration of NS3/4A Inhibitors

The 10‑fold potency loss observed upon replacing the 2,2‑dibromovinyl group with a dichloro version [1] highlights the strict requirement for the dibromo substitution in early lead‑optimization programs. Procuring the dibromo intermediate ensures that the SAR data generated are directly translatable to clinical candidates and avoids misleading potency readouts caused by suboptimal halogen choice.

Contract Research and Custom Synthesis Programs

The quantitative deprotection advantage of the Boc group (>98 % yield vs. ∼78 % for Cbz) [1] eliminates the need for post‑deprotection purification that is both time‑consuming and costly. CROs and CDMOs that adopt this intermediate can offer better turnaround times and a higher overall process mass intensity, enhancing their competitiveness for customer projects.

Procurement for GMP‑Regulated Intermediate Supply Chains

The consistent commercial purity of 97‑98 % [1][2] meets the specifications required for regulatory filings in pharmaceutical intermediate supply chains. The higher initial purity, combined with the stability of the Boc carbamate, reduces the risk of batch rejection and simplifies vendor qualification, directly lowering the total cost of ownership for procurement professionals.

Quote Request

Request a Quote for [1-(2,2-Dibromo-vinyl)-cyclopropyl]-carbamic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.